molecular formula C8H7BrF2O2 B1529174 2,6-Difluoro-3,5-dimethoxybromobenzene CAS No. 1700265-02-6

2,6-Difluoro-3,5-dimethoxybromobenzene

Cat. No.: B1529174
CAS No.: 1700265-02-6
M. Wt: 253.04 g/mol
InChI Key: YEDAIBIZPKMFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3,5-dimethoxybromobenzene is a brominated aromatic compound characterized by the presence of two fluorine atoms and two methoxy groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3,5-dimethoxybromobenzene typically involves halogenation reactions. One common method is the bromination of 2,6-difluoro-3,5-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3,5-dimethoxybromobenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of 2,6-difluoro-3,5-dimethoxybenzene.

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Typical reagents include nitric acid (HNO3) for nitration or acyl chlorides for Friedel-Crafts acylation.

Major Products Formed:

  • Oxidation: 2,6-Difluoro-3,5-dimethoxybenzoic acid or 2,6-difluoro-3,5-dimethoxyacetophenone.

  • Reduction: 2,6-Difluoro-3,5-dimethoxybenzene.

  • Substitution: Nitro derivatives or acylated products.

Scientific Research Applications

2,6-Difluoro-3,5-dimethoxybromobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or in the study of biological systems.

  • Medicine: It may be employed in the development of pharmaceuticals or as an intermediate in drug synthesis.

  • Industry: Its unique properties make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,6-Difluoro-3,5-dimethoxybromobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, such as binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 2,6-Difluoro-3,5-dimethoxybenzene

  • 2,6-Difluoro-3,5-dimethoxybenzoic acid

  • 2,6-Difluoro-3,5-dimethoxyacetophenone

Uniqueness: 2,6-Difluoro-3,5-dimethoxybromobenzene is unique due to its combination of fluorine and bromine atoms, which impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-bromo-2,4-difluoro-1,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDAIBIZPKMFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3,5-dimethoxybromobenzene
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3,5-dimethoxybromobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3,5-dimethoxybromobenzene
Reactant of Route 4
2,6-Difluoro-3,5-dimethoxybromobenzene
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-3,5-dimethoxybromobenzene
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3,5-dimethoxybromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.